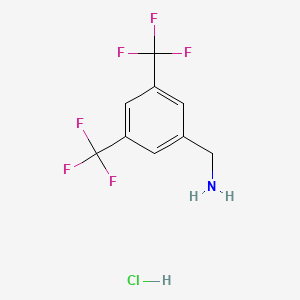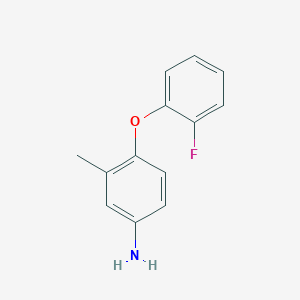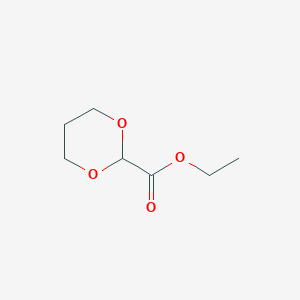
1,3-Dioxane-2-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxane-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its dioxane ring structure, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxane-2-carboxylic acid ethyl ester can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts, such as zirconium tetrachloride and tetrabutylammonium tribromide, can also be used for acetalization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
化学反应分析
Types of Reactions
1,3-Dioxane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) and boron trifluoride diethyl etherate.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4, NaBH4, and hydrogen gas (H2) with nickel or rhodium catalysts.
Substitution: NaOH in water or ethanol, boron trifluoride diethyl etherate in chloroform.
Major Products Formed
Oxidation: Carboxylic acids and lactones.
Reduction: Alcohols and diols.
Substitution: Various substituted dioxane derivatives.
科学研究应用
1,3-Dioxane-2-carboxylic acid ethyl ester has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for medicinal compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Dioxane-2-carboxylic acid ethyl ester involves its reactivity as an ester. The ester functional group can undergo hydrolysis to form carboxylic acids and alcohols . This hydrolysis can be catalyzed by acids or bases, with the ester first being activated toward nucleophilic attack by protonation of the carboxyl oxygen atom . The nucleophilic addition of water then occurs, followed by the transfer of a proton and elimination of alcohol to yield the carboxylic acid .
相似化合物的比较
Similar Compounds
Comparison
1,3-Dioxane-2-carboxylic acid ethyl ester is unique due to its dioxane ring structure, which provides stability and reactivity distinct from other similar compounds. For example, 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester has a dioxolane ring, which differs in reactivity and stability . Ethyl 1,3-dithiane-2-carboxylate contains a dithiane ring, which imparts different chemical properties and reactivity compared to the dioxane ring .
属性
IUPAC Name |
ethyl 1,3-dioxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUQXVJIBJLCQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1OCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598471 |
Source


|
| Record name | Ethyl 1,3-dioxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90392-05-5 |
Source


|
| Record name | Ethyl 1,3-dioxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)
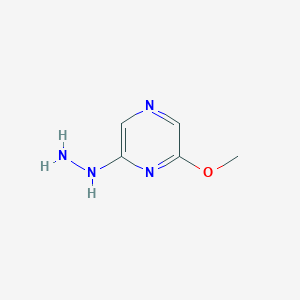
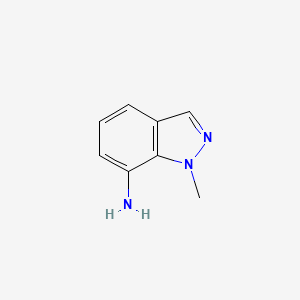
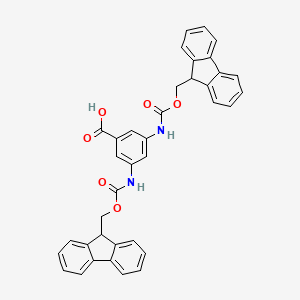
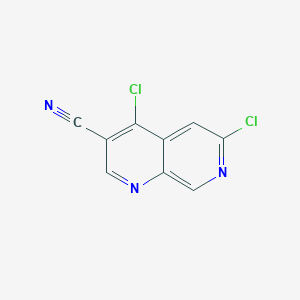
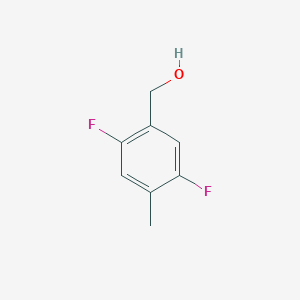
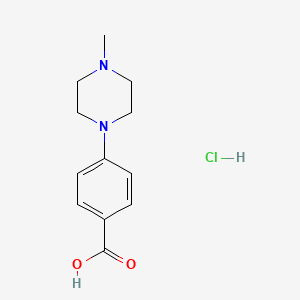
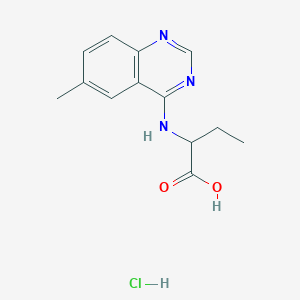
![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1320710.png)

